molecular formula C21H26N4O2 B10987647 N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10987647
M. Wt: 366.5 g/mol
InChI Key: MOHKWJLZSOTRJV-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a phenyl group at the 4-position and a carboxamide-linked 2-oxoethylamine moiety. The 2-oxoethylamine chain is further functionalized with a phenylethyl group, creating a hybrid structure that combines aromatic, amide, and urea-like functionalities. This compound is part of a broader class of piperazine-carboxamide derivatives, which are studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-oxo-2-(2-phenylethylamino)ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H26N4O2/c26-20(22-12-11-18-7-3-1-4-8-18)17-23-21(27)25-15-13-24(14-16-25)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,26)(H,23,27)

InChI Key

MOHKWJLZSOTRJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with 2-oxo-2-[(2-phenylethyl)amino]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-carboxamide derivatives exhibit varied biological activities depending on substituent modifications. Below is a detailed comparison of the target compound with its structural analogs:

Structural Modifications and Physicochemical Properties
Compound Name / ID Key Substituents Molecular Formula Melting Point (°C) Yield (%) Key Functional Differences
Target Compound 4-phenylpiperazine, 2-oxoethyl-phenylethylamide C22H27N4O2 Not reported Not reported Baseline structure for comparison
A2 () 3-fluorophenyl C22H23FN4O2 189.5–192.1 52.2 Fluorine substitution enhances polarity and metabolic stability
A6 () 4-chlorophenyl C22H23ClN4O2 189.8–191.4 48.1 Chlorine increases lipophilicity and halogen bonding potential
K284-3508 () Thieno[3,2-d]pyrimidin-4-one, sulfanyl linker C30H32N4O3S Not reported Not reported Sulfanyl group introduces potential thiol-mediated interactions
6e () Dithiocarbamate-piperazine C21H23N3OS2 Not reported Not reported Replacement of carboxamide with dithiocarbamate enhances cytotoxicity (34.12% viability at 100 μg/mL in A-549 cells)
Compound 54 () Benzo[b][1,4]oxazin-3-one C22H22FN3O4 Not reported 60 Fluorinated bicyclic scaffold alters pharmacokinetic profiles

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) on aryl substituents improve thermal stability and influence receptor binding .
  • Sulfur-containing derivatives (e.g., dithiocarbamate, sulfanyl) demonstrate enhanced cytotoxicity, likely due to redox modulation or thiol interactions .
Pharmacological Activity
  • Anticancer Potential: Dithiocarbamate-piperazine derivatives (e.g., 6e) show superior cytotoxicity (34.12% viability) compared to carboxamides, suggesting sulfur’s role in enhancing bioactivity .
  • Enzyme Inhibition : Fluorinated analogs (e.g., A2, A3) may inhibit enzymes like quinazoline dehydrogenase due to electronegative substituents .
  • Target Specificity : The target compound’s phenylethylamide moiety resembles ligands for G-protein-coupled receptors (GPCRs), though direct evidence is lacking .

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